4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide
- N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide
- N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]cyclobutanecarboxamide
Uniqueness
Compared to these similar compounds, 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly suitable for certain applications, such as its potential use in medicinal chemistry and material science .
Properties
Molecular Formula |
C22H21N3O3S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C22H21N3O3S2/c1-25(2)30(27,28)20-14-12-19(13-15-20)23-22(29)24-21(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H2,23,24,26,29) |
InChI Key |
LQNPWLVTDAGCTJ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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